3-Bromo-4-iodo-1,2-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-iodo-1,2-thiazole is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in recent years. Various methods have been developed for the synthesis of thiazoles, including the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine . Copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) provides thiazoles in good yields under mild reaction conditions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . They undergo various chemical reactions, including aromatic nucleophilic substitution reactions .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C .Scientific Research Applications
Reductive Dehalogenation and Thiazole Synthesis
- Reductive Dehalogenation in Thiazoles : The interaction between 2-halothiazoles (including bromo- and iodo-thiazoles) with tertiary phosphine in alcohol solvents leads to the formation of unsubstituted thiazoles, demonstrating a pathway for both the dehalogenation and synthesis of thiazole derivatives (Allen, 1992).
Synthesis via Pd/Cu-mediated Sonogashira Coupling
- Sonogashira Coupling in Water : A method for synthesizing 6-substituted imidazo[2,1-b]thiazoles via Pd/Cu-mediated Sonogashira coupling of 2-amino-3-(2-propynyl)thiazolium bromide with various iodobenzenes, showcasing an efficient route for creating thiazole derivatives in an aqueous environment (Kamali et al., 2009).
Arylation of Azole Compounds
- Palladium-Catalyzed Arylation : Investigating the arylation of azole compounds, including thiazoles, with aryl halides using palladium catalysts, highlighting the ability to selectively produce arylazoles, which are crucial intermediates in pharmaceutical synthesis (Pivsa-Art et al., 1998).
Synthesis of Bromodifluoromethyl Thiazoles
- Synthesis of Bromodifluoromethyl Thiazoles : A synthetic protocol for introducing a bromodifluoromethyl group into thiazoles, demonstrating the potential for creating thiazole-based compounds with significant applications in drug discovery and radiopharmaceutics (Colella et al., 2018).
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .
Mode of Action
This interaction can inhibit or enhance the activity of the target, depending on the specific derivative and target involved .
Biochemical Pathways
Thiazole derivatives have been shown to impact a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
Thiazole derivatives are known to have a variety of effects at the molecular and cellular level, including altering protein function, disrupting cell signaling pathways, and affecting gene expression .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can impact the action of thiazole derivatives .
Future Directions
Properties
IUPAC Name |
3-bromo-4-iodo-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrINS/c4-3-2(5)1-7-6-3/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDAIETTXKDGMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrINS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.